

# C3TD879 efficacy compared to previous generation CITK probes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C3TD879   |           |
| Cat. No.:            | B12368766 | Get Quote |

## C3TD879: A Groundbreaking Leap in Citron Kinase Research

A new era in the study of Citron Kinase (CITK) has begun with the development of **C3TD879**, a first-in-class chemical probe. This highly potent and selective inhibitor overcomes previous limitations in the field, offering researchers an unprecedented tool to investigate the complex biology of CITK.

For years, the lack of selective inhibitors has hampered the study of Citron Kinase (CITK), a serine/threonine kinase crucial in the regulation of cytokinesis, the final stage of cell division.[1] Previous research relied on non-selective inhibitors or genetic knockdown experiments, which could not definitively parse the kinase-dependent functions of CITK from its structural roles.[1] **C3TD879** emerges as a game-changing tool, providing the means to specifically interrogate the catalytic activity of CITK.

### **Unparalleled Potency and Selectivity**

C3TD879 distinguishes itself as a Type I kinase inhibitor, potently targeting the catalytic activity of CITK.[1][2][3] Its efficacy is demonstrated by a biochemical IC50 of 12 nM and its direct binding to full-length human CITK in cells with a NanoBRET Kd of less than 10 nM.[1][2][3] This high-affinity binding confirms its potent engagement with CITK in a cellular context.



What truly sets **C3TD879** apart is its exceptional selectivity. When tested against a panel of 373 other human kinases, it demonstrated a greater than 17-fold selectivity for CITK.[1][3] This exquisite selectivity minimizes off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of CITK.

| Parameter                               | Value                             | Reference |
|-----------------------------------------|-----------------------------------|-----------|
| Biochemical IC50                        | 12 nM                             | [1][2][3] |
| NanoBRET Kd (full-length CITK in cells) | < 10 nM                           | [1][2][3] |
| Selectivity                             | >17-fold vs. 373 human<br>kinases | [1][3]    |

#### **Favorable In Vitro and In Vivo Profile**

Beyond its potency and selectivity, **C3TD879** exhibits a promising profile for both laboratory and preclinical research. In vitro studies have shown low microsomal intrinsic clearance, high permeability, and low inhibition of key CYP enzymes.[2] These characteristics are indicative of good drug-like properties. Furthermore, in vivo experiments in rats have demonstrated excellent oral bioavailability (72%) and high systemic exposure.[4] This favorable pharmacokinetic profile makes **C3TD879** a robust tool for in vivo studies aimed at understanding the physiological and pathological roles of CITK.

### **Experimental Protocols**

The following provides a summary of the key experimental methodologies used to characterize the efficacy of **C3TD879**:

Biochemical IC50 Determination: The half-maximal inhibitory concentration (IC50) of **C3TD879** against CITK catalytic activity was determined using a biochemical kinase assay. This typically involves incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.



NanoBRET Target Engagement Assay: To confirm direct binding to CITK within a cellular environment, a NanoBRET assay was employed.[1][2] This technology measures the binding of a fluorescently labeled tracer to a NanoLuciferase (NL)-tagged target protein in live cells. The proximity of the tracer and the NL-tagged CITK results in Bioluminescence Resonance Energy Transfer (BRET), which is disrupted by the binding of an unlabeled inhibitor like C3TD879. The dissociation constant (Kd) is then calculated from the concentration-dependent displacement of the tracer.

Kinase Selectivity Profiling: The selectivity of **C3TD879** was assessed using a broad panel of human kinases, such as the Eurofins KinaseProfiler assay.[5] This involves testing the inhibitor at a fixed concentration against a large number of purified kinases to identify any off-target interactions.

### **Visualizing the Path Forward**

The development of **C3TD879** opens up new avenues for research into the diverse functions of CITK. The following diagrams illustrate the mechanism of action and the experimental workflow used to validate this novel probe.



Click to download full resolution via product page



Caption: Mechanism of CITK inhibition by C3TD879.



Click to download full resolution via product page

Caption: Experimental workflow for the validation of C3TD879.

#### **Conclusion: A New Standard for CITK Research**

In conclusion, **C3TD879** represents a significant breakthrough in the study of Citron Kinase. As the first truly selective and potent chemical probe for CITK, it provides the scientific community with a much-needed tool to dissect its catalytic functions in both normal physiology and disease. The comprehensive characterization of **C3TD879**, from its biochemical potency to its in vivo efficacy, establishes it as the gold standard for future investigations into this important kinase.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C3TD879 | Citron kinase inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [C3TD879 efficacy compared to previous generation CITK probes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368766#c3td879-efficacy-compared-to-previous-generation-citk-probes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com